molecular formula BH3O3 B081242 Borsäure-11B CAS No. 13813-78-0

Borsäure-11B

Katalognummer: B081242
CAS-Nummer: 13813-78-0
Molekulargewicht: 62.031 g/mol
InChI-Schlüssel: KGBXLFKZBHKPEV-IGMARMGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trihydroxy(11B)borane is a useful research compound. Its molecular formula is BH3O3 and its molecular weight is 62.031 g/mol. The purity is usually 95%.
BenchChem offers high-quality trihydroxy(11B)borane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trihydroxy(11B)borane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Traditionelle Chinesische Medizin (TCM) Forschung

Borsäure-11B wird in der Studie von borhaltiger traditioneller chinesischer Medizin verwendet . Die 11B-Kernmagnetresonanzmethode wird zur Identifizierung und Charakterisierung von borhaltigen Verbindungen in TCM verwendet . Diese Technologie wird auf wässrige Boraxlösungen in verschiedenen chemischen Umgebungen angewendet . Es wurde festgestellt, dass die pH-Wert-Veränderungen in alkalischen Umgebungen das Verhältnis von Bor, das in Form von SP2-Hybridisierung in gleichseitigen Dreiecken und SP3-Hybridisierung in gleichseitigen Tetraedern gemischt ist, signifikant beeinflussen .

Pharmazeutische Analyse

Der Nachweis von 11B-NMR in borhaltigen Präparaten der traditionellen chinesischen Medizin ist einfach, zerstörungsfrei und kann chemische Fingerabdruckstudien für borhaltige traditionelle chinesische Medizin liefern . Diese neuen borhaltigen Verbindungen können echte pharmazeutisch wirksame Inhaltsstoffe sein, und ihre direkte Zugabe zur Formel kann die Qualität und Sicherheit verbessern .

Kommerzielle Biozide

Die quantitative Bor-11-NMR (11B qNMR)-Spektroskopie wurde erstmals als Methode zur Bestimmung des Borsäuregehalts in kommerziellen Bioziden eingeführt . Diese Methode wurde erfolgreich angewendet, um Borsäure in fünf verschiedenen kommerziellen Bioziden in einem breiten Konzentrationsbereich zu bestimmen .

Boranalyse

Boron-11-NMR wird als Methode zur quantitativen Boranalyse verwendet . Es liefert hervorragende Ergebnisse im Vergleich zu denen, die mit induktiv gekoppelter Plasma-Massenspektrometrie (ICP-MS) erzielt wurden <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.527769

Wirkmechanismus

Target of Action

Boric acid-11B, also known as hydrogen borate, is a weak monobasic Lewis acid of boron . It is known to exhibit some antibacterial activity against infections such as bacterial vaginosis and candidiasis . The primary targets of boric acid are the integrins in breast cancer cells . It interacts with these integrins through cis-diol bonds and mediates a response in the cells .

Mode of Action

The mode of action of boric acid-11B is primarily through its interaction with its targets. It has been found that boric acid inhibits biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors . Furthermore, boric acid-11B has been used to identify a change in the hybridization and/or protonation state of boron during a reaction, determine the mode of binding including stoichiometry, and calculate binding affinities .

Biochemical Pathways

Boric acid-11B affects several biochemical pathways. It has been found to alleviate gastric ulcers by regulating oxidative stress and inflammation-related multiple signaling pathways . It reduces the concentration of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and decreases the mRNA expression of JAK2 and STAT3 while increasing the expression of AMPK . Moreover, Sema3A and PlexinA1 levels are elevated upon boric acid pretreatment, and homocysteine levels are reduced .

Pharmacokinetics

Boric acid-11B predominantly undergoes rapid renal excretion of >90% of the total administered dose as unchanged form . Small amounts are also excreted into sweat, saliva, and feces . Following administration as ointment, urinary excretion of boric acid accounted for only 1% of the administered dose . Its biological half-life is about 21 hours in humans and has an affinity for some tissues, especially bone .

Result of Action

The result of boric acid-11B’s action is primarily seen in its protective effects against various forms of cellular damage. For instance, it has been found to protect gastric mucosa from ethanol-induced damage by regulating oxidative and inflammatory responses . In addition, it has been shown to alleviate the toxic effects induced by ochratoxin A in human embryonic kidney cells (HEK293) by reducing cytotoxicity, genotoxicity, oxidative stress, and apoptosis .

Action Environment

The action of boric acid-11B can be influenced by environmental factors. For instance, the pH changes in alkaline environments significantly affect the ratio of boron mixed in the form of SP2 hybridization in equilateral triangles and SP3 hybridization in equilateral tetrahedra . Furthermore, the difficulty in dissolution or powdering process of B4C (one of the hardest materials) can be avoided and the B4C pellet can be reused .

Safety and Hazards

Boric acid-11B may damage fertility or the unborn child . It is harmful to aquatic life . It is advised to avoid dust formation, and not to get it in eyes, on skin, or on clothing . It is also recommended not to breathe dust and not to ingest .

Zukünftige Richtungen

Quantitative boron-11 NMR (11B qNMR) spectroscopy has been introduced for the first time as a method to determine boric acid content in commercial biocides . This method was successfully applied to determine boric acid in five different commercial biocides in a wide range of concentrations . The absence of the matrix effect allows the application of this validated method for the determination of boric acid in other matrices of diverse composition .

Biochemische Analyse

Biochemical Properties

Boric Acid-11B plays a role in several biochemical reactions. The chemical shifts of Boric Acid-11B are known to vary with its chemical environments, such as spatial site resistance and the shielding effect of electrons outside the nucleus . This property allows it to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Molecular Mechanism

At the molecular level, Boric Acid-11B exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression. The specific mechanisms of action are complex and depend on the particular biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boric Acid-11B can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited and is an area of active research .

Dosage Effects in Animal Models

The effects of Boric Acid-11B can vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Boric Acid-11B is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name

trihydroxy(11B)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BH3O3/c2-1(3)4/h2-4H/i1+0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBXLFKZBHKPEV-IGMARMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[11B](O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BH3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583693
Record name (~11~B)Boric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.031 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13813-78-0
Record name (~11~B)Boric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [11B]orthoboric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The PCR was monitored by agarose gel electrophoresis as follows: A 1.5% agarose (FMC Bioproducts) electrophoresis gel in tris-borate EDTA (“TBE”) 1× buffer (89 mM Tris-borate (Fisher Biotech), 89 mM boric acid (Mallinckrodt) and 2 mM EDTA (Mallinckrodt)) was prepared. Five to ten microliters of PCR products were loaded onto the gel with 1 μl dye 10× (0.5% bromophenol blue (Sigma), 0.5% Xylene cyanol (Gibco-BRL), 40% (w/v) sucrose (IBI) in water). Electrophoresis was run in TBE 1× at 120 V for 45 minutes. The gel was stained with ethidium bromide (10 μg/ml, Sigma) for 5 minutes. PCR products were visualized with ultraviolet light.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
agarose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
agarose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Another process to obtain boric acid starting from minerals containing calcium, sodium and boron, such as ulexite, is described by Werner Janik et al in the Polish Pat. No. 218,576, issued Sept. 26, 1979 appearing in German publication No. 3,029,349, issued on Apr. 16, 1981. It includes the manufacture of boric acid from Peruvian ulexite by heating said ulexite in 96% sulfuric acid in an amount sufficient to precipitate calcium sulfate, resulting in a suspension of calcium sulfate in a solution of boric acid plus other secondary products. The calcium sulfate is separated from the solution and is then treated with ion exchange apparatus in order to obtain the boric acid by acidification, crystallization and purification.
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ulexite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ulexite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ulexite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

207.6 Grams (2.0 mols) of trimethyl borate was added to 522 g (3.0 mols) of diethylene glycol monomethacrylate. The mixture was heated to 60° C. with stirring in a dry air atmosphere. The mixture was kept at 60° C. for 1 hour, followed by heating to 75° C. After the temperature reached 75° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 6 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 515 g of a polymerizable boron-containing compound H (an esterification product of boric acid with diethylene glycol monomethacrylate) represented by the formula (2). An infrared absorption spectrum of the resulting polymerizable boron-containing compound H was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
522 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trihydroxy(11B)borane
Reactant of Route 2
trihydroxy(11B)borane
Reactant of Route 3
trihydroxy(11B)borane
Reactant of Route 4
trihydroxy(11B)borane
Reactant of Route 5
trihydroxy(11B)borane
Reactant of Route 6
trihydroxy(11B)borane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.